17-O-Methyl Boldenone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-O-Methyl Boldenone-d3 is a synthetic anabolic steroid that is a deuterium-labeled analogue of 17-O-Methyl Boldenone. It is primarily used in scientific research for its stable isotope labeling, which allows for precise tracking and analysis in various studies. The compound has a molecular formula of C20H25D3O2 and a molecular weight of 303.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Methyl Boldenone-d3 typically involves the deuterium labeling of 17-O-Methyl Boldenone. This process can be achieved through various chemical reactions that incorporate deuterium atoms into the molecular structure. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often relies on advanced chemical synthesis techniques. These methods ensure high purity and yield of the final product. The process may involve multiple steps, including the preparation of intermediates, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 17-O-Methyl Boldenone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
17-O-Methyl Boldenone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Employed in metabolic studies to trace the pathways and transformations of steroids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of veterinary drugs and growth-promoting agents for livestock
Wirkmechanismus
The mechanism of action of 17-O-Methyl Boldenone-d3 involves its interaction with androgen receptors. As an anabolic steroid, it binds to these receptors, leading to the regulation of gene transcription. This interaction promotes protein synthesis, nitrogen retention, and erythropoietin release, which are essential for muscle growth and recovery .
Vergleich Mit ähnlichen Verbindungen
Boldenone: A naturally occurring anabolic steroid with similar anabolic properties.
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Methandrostenolone: A synthetic anabolic steroid known for its muscle-building properties.
Uniqueness: 17-O-Methyl Boldenone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it valuable in various scientific applications.
Eigenschaften
Molekularformel |
C20H28O2 |
---|---|
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1/i3D3 |
InChI-Schlüssel |
JOWOQGZMRGPIKL-UKIZDOCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.